

spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
	2,2-
Compound Name:	Dimethylcyclopropanecarboxylic
	acid
Cat. No.:	B3025571
Get Quote	

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **2,2-Dimethylcyclopropanecarboxylic acid**. The strained three-membered ring and the presence of gem-dimethyl groups create a distinct and informative spectral landscape.

Expertise in Causality: The Cyclopropane Ring Effect

The cyclopropane ring possesses a unique electronic structure that generates a significant ring current effect when placed in a magnetic field. This effect strongly shields the protons attached to the ring, causing their signals to appear at an unusually high field (upfield) in the ¹H NMR spectrum, a region typically devoid of signals from other aliphatic protons.^{[1][2][3]} This phenomenon is a cornerstone for identifying cyclopropyl moieties.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For **2,2-Dimethylcyclopropanecarboxylic acid**, we anticipate four distinct proton signals. The gem-dimethyl groups are diastereotopic due to the chiral center at C1, rendering them chemically non-equivalent. The two methylene protons on the cyclopropane ring (C3) are also diastereotopic.

Table 1: Predicted ^1H NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	~12.0	Singlet, broad	-	1H
CH (C1)	~1.5 - 1.6	Doublet of Doublets (dd)	~4-8	1H
CH ₃ (syn to COOH)	~1.3	Singlet	-	3H
CH ₃ (anti to COOH)	~1.2	Singlet	-	3H
CH ₂ (C3, one H)	~0.9 - 1.0	Doublet of Doublets (dd)	~4-8	1H
CH ₂ (C3, another H)	~0.7 - 0.8	Doublet of Doublets (dd)	~4-8	1H

Note: Predicted values are based on data for analogous compounds like cyclopropanecarboxylic acid and its derivatives.^{[4][5]} The exact chemical shifts can vary with solvent and concentration.

^{13}C NMR Spectroscopy

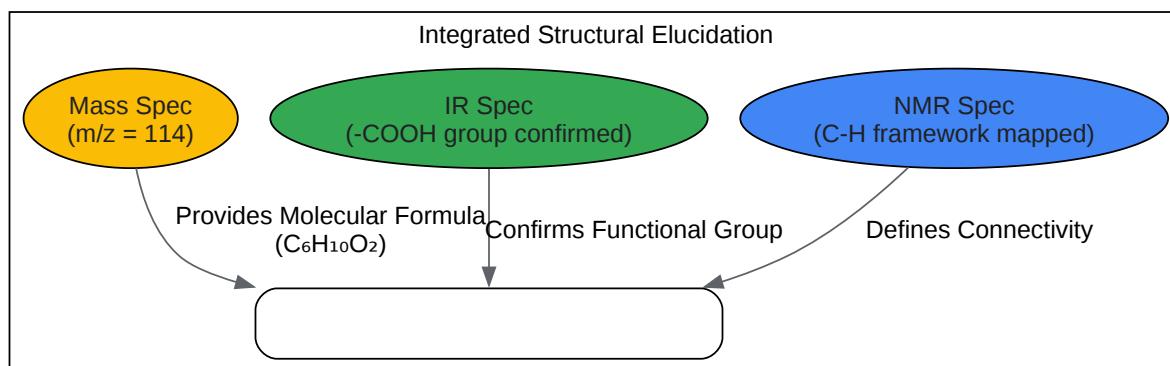
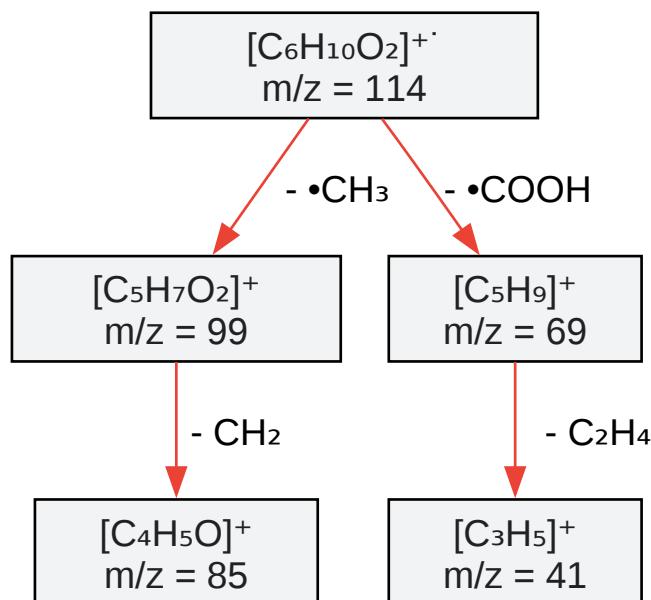
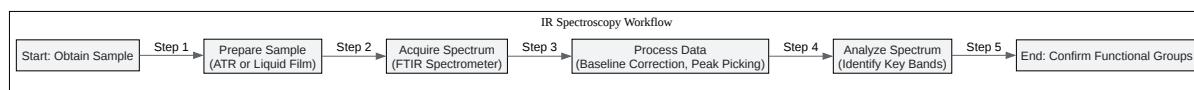



The ^{13}C NMR spectrum reveals the number of unique carbon environments. The symmetry of **2,2-Dimethylcyclopropanecarboxylic acid** results in five distinct signals. The cyclopropyl carbons are notably shielded, appearing at a higher field than typical sp^3 hybridized carbons.^[6]

Table 2: Predicted ^{13}C NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Carbon	Chemical Shift (δ , ppm)
C=O	~180-182
C1 (CH)	~28-30
C2 (Quaternary)	~25-27
CH ₃ (x2)	~20-24
C3 (CH ₂)	~18-20

Note: Predicted values based on data for cyclopropanecarboxylic acid and other substituted cyclopropanes.[\[7\]](#)[\[8\]](#)

Structure and NMR Assignments [H3 \(~1.3 ppm\)](#)[H \(~1.55 ppm\)](#)[C1 \(~29 ppm\)](#)[H \(~12.0 ppm\)](#)[C \(~181 ppm\)](#)[C3 \(~19 ppm\)](#)[H \(~0.95 ppm\)](#)[C2 \(~26 ppm\)](#)[H \(~0.75 ppm\)](#)[H3 \(~1.2 ppm\)](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 5. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]
- 8. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025571#spectroscopic-data-for-2-2-dimethylcyclopropanecarboxylic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com